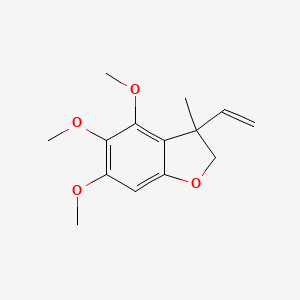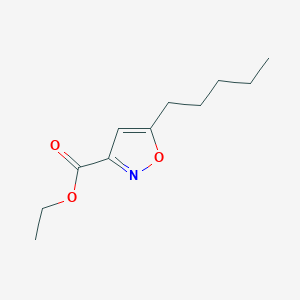![molecular formula C10H19NO4 B3057700 Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate CAS No. 84157-65-3](/img/structure/B3057700.png)
Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate
Übersicht
Beschreibung
Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate, also known as DMAD, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is a ketone ester that has been synthesized through a multi-step process involving the reaction of 2-dimethylaminoethanol with ethyl acetoacetate. The resulting compound has been shown to have a wide range of potential applications in scientific research, particularly in studies related to metabolism and energy production.
Wirkmechanismus
The mechanism of action of Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate is not fully understood, but it is believed to act as a ketone body that can be used as an alternative energy source in the body. Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate has been shown to increase the production of ATP, the primary energy currency of cells, and may also stimulate the production of ketone bodies in the liver. Additionally, Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism in cells.
Biochemical and Physiological Effects:
Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate has been shown to have a wide range of biochemical and physiological effects, including increased energy production, improved insulin sensitivity, and reduced inflammation. Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate has also been shown to increase the production of ketone bodies in the liver, which can be used as an alternative energy source in the body. Additionally, Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate has been shown to activate AMPK, which plays a key role in regulating energy metabolism in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate in lab experiments is its ability to increase energy production and improve glucose metabolism, which can be useful in studies related to diabetes and obesity. Additionally, Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate has been shown to have excellent stability and reproducibility, making it a reliable and consistent reagent for scientific research. However, one of the limitations of using Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate is that it can be difficult to synthesize and purify, which can limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research related to Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate. One area of interest is the development of Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate-based therapies for metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate and its potential effects on energy metabolism in cells. Finally, there is potential for the development of new synthetic methods for Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate that could improve its yield, purity, and availability for use in scientific research.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate has been shown to have a wide range of potential applications in scientific research, particularly in studies related to metabolism and energy production. One of the primary applications of Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate is as a potential therapeutic agent for metabolic disorders such as diabetes and obesity. Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate has been shown to increase insulin sensitivity and improve glucose tolerance in animal models, suggesting that it may have potential as a treatment for these conditions.
Eigenschaften
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-4-15-10(13)7-9(12)8-14-6-5-11(2)3/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPFGEZQSPSYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546107 | |
| Record name | Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate | |
CAS RN |
84157-65-3 | |
| Record name | Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B3057622.png)







![Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B3057633.png)

![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3057636.png)

